6-Bromo-3-hydroxy-3-methylindolin-2-one 6-Bromo-3-hydroxy-3-methylindolin-2-one 6-Bromo-3-hydroxy-3-methylindolin-2-one is a natural product found in Anabaena constricta with data available.
Brand Name: Vulcanchem
CAS No.: 1190314-65-8
VCID: VC2559434
InChI: InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
SMILES: CC1(C2=C(C=C(C=C2)Br)NC1=O)O
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.07 g/mol

6-Bromo-3-hydroxy-3-methylindolin-2-one

CAS No.: 1190314-65-8

VCID: VC2559434

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-hydroxy-3-methylindolin-2-one - 1190314-65-8

Description

6-Bromo-3-hydroxy-3-methylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique bromine substitution and hydroxyl group. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. It is classified as a substituted indolinone, featuring a bicyclic structure with a fused indole and ketone system.

Synthesis and Chemical Reactions

The synthesis of 6-Bromo-3-hydroxy-3-methylindolin-2-one typically involves several key steps, including reactions with indoline derivatives and brominating agents. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. These reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials.

Synthesis Overview

StepDescriptionConditions
1.Formation of indoline derivativeRoom temperature or reflux
2.Bromination reactionPresence of brominating agent
3.HydroxylationSpecific conditions to introduce hydroxyl group

Biological Activities and Applications

6-Bromo-3-hydroxy-3-methylindolin-2-one participates in various chemical reactions typical for indolinone derivatives. Its mechanism of action often involves interactions with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities and biological assays are essential for understanding its pharmacological potential.

Potential Applications

  • Medicinal Chemistry: Research continues to explore its capabilities within this domain, highlighting its significance in advancing chemical and pharmaceutical sciences.

  • Biological Studies: The compound's interactions with enzymes and receptors make it a subject of interest for biological studies.

Analytical Techniques

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize the properties of 6-Bromo-3-hydroxy-3-methylindolin-2-one. These methods provide detailed structural information and help in assessing the purity of the compound.

Analytical Methods

TechniquePurpose
NMR SpectroscopyStructural characterization
Mass SpectrometryMolecular weight determination and purity assessment

Suppliers and Safety Information

6-Bromo-3-hydroxy-3-methylindolin-2-one is available from several suppliers globally, including companies in China. Safety information indicates that it may be harmful if swallowed, cause allergic skin reactions, serious eye irritation, and respiratory irritation .

Suppliers

SupplierCountryContact
Nanjing KaiMubo Pharmaceutical Co., Ltd.China025-66162170
Nanjing SynTitan Pharmaceutical Co., Ltd.China25-57027686
Shanghai Haohong Pharmaceutical Co., Ltd.China4008210725
CAS No. 1190314-65-8
Product Name 6-Bromo-3-hydroxy-3-methylindolin-2-one
Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
IUPAC Name 6-bromo-3-hydroxy-3-methyl-1H-indol-2-one
Standard InChI InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
Standard InChIKey IGRQAUGYEAXYJY-UHFFFAOYSA-N
SMILES CC1(C2=C(C=C(C=C2)Br)NC1=O)O
Canonical SMILES CC1(C2=C(C=C(C=C2)Br)NC1=O)O
PubChem Compound 66580258
Last Modified Apr 15 2024

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